3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S2749044
CAS No.
2091699-63-5
M.F
C8H8O2
M. Wt
136.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS Number

2091699-63-5

Product Name

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15

InChI

InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)

InChI Key

SWXVUZAXPWUGDC-UHFFFAOYSA-N

SMILES

C#CC12CC(C1)(C2)C(=O)O

Solubility

not available

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound characterized by the molecular formula C8H8O2C_8H_8O_2 and a molecular weight of approximately 136.15 g/mol. This compound belongs to the bicyclo[1.1.1]pentane family, which is noted for its unique three-dimensional structure that contributes to interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane structure consists of three carbon atoms linked by single bonds, forming a cage-like configuration that enhances the stability of the compound .

  • Oxidation: The ethynyl group can be oxidized to yield various functional groups, such as carboxylic acids or ketones.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
  • Substitution: The ethynyl group can participate in substitution reactions, allowing for the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently employed.
  • Substitution: Halogens (e.g., bromine) or organometallic compounds are typically used for substitution reactions.

The outcomes of these reactions depend on the specific conditions and reagents utilized, leading to a variety of products that can be tailored for specific applications .

Research into the biological activity of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid indicates its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes, making them candidates for drug development in areas such as oncology and infectious diseases. The unique structural characteristics of the bicyclo[1.1.1]pentane framework may enhance binding affinity and specificity towards biological targets, which is crucial for developing effective inhibitors .

Synthetic Routes

The synthesis of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves:

  • Photochemical Addition: A common method is the photochemical addition of propellane to diacetyl, followed by subsequent reactions that lead to the formation of the bicyclic structure.
  • Haloform Reaction: This reaction can also contribute to forming bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

While specific industrial methods for producing 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid are not extensively documented, large-scale synthesis often utilizes flow photo

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications across multiple fields:

  • Chemistry: Serves as a building block for creating more complex molecules.
  • Biology: Its derivatives are investigated for biological activity and as probes in biochemical research.
  • Medicine: Explored for potential therapeutic properties, particularly as enzyme inhibitors.
  • Industry: Used in developing new materials with enhanced stability and solubility characteristics .

The interaction studies involving 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid focus on its mechanism of action at the molecular level. The ethynyl group can engage in various chemical interactions, influencing enzyme activity or protein functions. The rigid three-dimensional structure provided by the bicyclo[1.1.1]pentane core may enhance binding specificity, making it a valuable candidate in drug design .

Several compounds share structural similarities with 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acidContains a cyclopropyl groupMay exhibit different reactivity due to ring strain
Bicyclo[2.2.2]octane-2-carboxylic acidDifferent bicyclic structureExhibits distinct physical properties
4-Ethynylbicyclo[2.2.2]octane-4-carboxylic acidSimilar ethynyl substitutionPotentially different biological activities due to structural variation

The uniqueness of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific bicyclic framework and functional groups, contributing to its distinct chemical reactivity and potential applications compared to similar compounds .

XLogP3

0.6

Dates

Modify: 2024-04-14

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